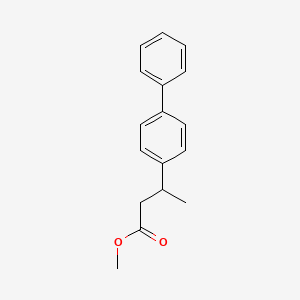

3-(4-Biphenylyl)butanoic acid methyl ester

描述

Structure

3D Structure

属性

CAS 编号 |

24254-67-9 |

|---|---|

分子式 |

C17H18O2 |

分子量 |

254.32 g/mol |

IUPAC 名称 |

methyl 3-(4-phenylphenyl)butanoate |

InChI |

InChI=1S/C17H18O2/c1-13(12-17(18)19-2)14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3 |

InChI 键 |

CRQARNDWPSBDKT-UHFFFAOYSA-N |

规范 SMILES |

CC(CC(=O)OC)C1=CC=C(C=C1)C2=CC=CC=C2 |

产品来源 |

United States |

Synthetic Methodologies for 3 4 Biphenylyl Butanoic Acid Methyl Ester

Esterification Pathways for Butanoic Acid Derivatives

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. For 3-(4-biphenylyl)butanoic acid, several methods can be employed to yield the target methyl ester.

Fischer Esterification Approaches

Fischer-Speier esterification is a classic and widely used method for the formation of esters from carboxylic acids and alcohols under acidic catalysis. operachem.comtamu.edumasterorganicchemistry.comchemistrysteps.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (in this case, methanol) is typically used, which can also serve as the solvent. tamu.edumasterorganicchemistry.com

The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.com Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. chemistrysteps.com

Typical Reaction Conditions for Fischer Esterification:

| Parameter | Condition |

| Reactants | 3-(4-Biphenylyl)butanoic acid, Methanol (in excess) |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) |

| Solvent | Methanol |

| Temperature | Reflux |

| Reaction Time | Several hours |

To achieve high yields, the removal of water as it is formed, for instance by using a Dean-Stark apparatus, can be employed to shift the equilibrium towards the ester product. operachem.com

Transesterification Strategies

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. masterorganicchemistry.comorganic-chemistry.org This method is particularly useful if a different ester of 3-(4-biphenylyl)butanoic acid, such as an ethyl or benzyl ester, is more readily available. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In an acid-catalyzed transesterification, the mechanism is similar to that of Fischer esterification, involving protonation of the carbonyl oxygen to increase its electrophilicity. masterorganicchemistry.com In a base-catalyzed transesterification, a strong base, such as sodium methoxide, deprotonates the alcohol, increasing its nucleophilicity. The resulting alkoxide then attacks the carbonyl carbon of the starting ester. masterorganicchemistry.com

A study on the transesterification of various carboxylic acid ethyl esters to their corresponding methyl esters utilized a porous phenolsulphonic acid—formaldehyde resin (PAFR) as a heterogeneous catalyst. The reaction of ethyl heptanoate with methanol at 80°C for 24 hours in the presence of the catalyst yielded methyl heptanoate in 93% yield, demonstrating the potential of this method for analogous transformations. researchgate.net

Activation-Mediated Ester Synthesis

To overcome the equilibrium limitations of Fischer esterification and to proceed under milder conditions, carboxylic acids can be activated using coupling reagents. The Steglich esterification is a prominent example, employing dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. organic-chemistry.orgorganic-chemistry.org

In this method, DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a reactive acyl-pyridinium species, which is subsequently attacked by the alcohol (methanol) to form the desired ester. A key advantage of this method is the formation of a stable urea byproduct, dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration, driving the reaction to completion. organic-chemistry.org This method is particularly suitable for substrates that are sensitive to acidic conditions. commonorganicchemistry.com

General Conditions for Steglich Esterification:

| Parameter | Condition |

| Reactants | 3-(4-Biphenylyl)butanoic acid, Methanol |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

| Solvent | Dichloromethane (CH₂Cl₂) or other aprotic solvents |

| Temperature | 0°C to room temperature |

Formation of the 4-Biphenylyl Moiety

The construction of the biphenyl (B1667301) core is a critical step in the synthesis of 3-(4-biphenylyl)butanoic acid methyl ester. Cross-coupling reactions are the most powerful and versatile tools for this purpose.

Cross-Coupling Reactions for Biphenyl Construction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide or triflate. libretexts.orgtcichemicals.com It is one of the most widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. libretexts.orgtcichemicals.com

To synthesize this compound via this route, a suitable precursor such as methyl 3-(4-bromophenyl)butanoate would be coupled with phenylboronic acid. The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst. The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium complex (facilitated by a base), and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

A variety of palladium catalysts, ligands, bases, and solvent systems can be employed, and the optimal conditions depend on the specific substrates.

Representative Conditions for Suzuki-Miyaura Coupling:

| Component | Examples |

| Aryl Halide | Methyl 3-(4-bromophenyl)butanoate |

| Boronic Acid | Phenylboronic acid |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, CsF |

| Solvent System | Toluene/Water, Dioxane/Water, DMF/Water |

| Temperature | 70-110 °C |

For instance, a general procedure for Suzuki coupling involves reacting the halo-aromatic compound with phenylboronic acid in the presence of PdCl₂(dppf) and 2 M Na₂CO₃ in a toluene/dioxane mixture at 85°C for 4 hours. organic-synthesis.com

Butanoic Acid Backbone Assembly Strategies

Once the biphenyl core is established or concurrently with its formation, the butanoic acid side chain must be constructed. Several classical and modern organic synthesis strategies can be employed for this purpose.

Chain Elongation Reactions

Chain elongation reactions are fundamental in organic synthesis for extending a carbon skeleton.

Arndt-Eistert Homologation : This is a classic method for converting a carboxylic acid to its next higher homolog, which involves a one-carbon chain extension. libretexts.orgorganic-chemistry.org The process begins with the conversion of a carboxylic acid (e.g., 2-(4-biphenylyl)propanoic acid) to its acid chloride. Reaction with diazomethane yields an α-diazoketone. The key step is the Wolff rearrangement of this intermediate, catalyzed by heat, light, or a metal catalyst (like silver oxide), to form a ketene. libretexts.orgorganic-chemistry.org This ketene is then trapped by a nucleophile. If methanol is used as the nucleophile, the desired methyl ester homolog is formed directly. organic-chemistry.org A significant advantage of this method is that the Wolff rearrangement proceeds with retention of stereochemistry at the migrating center. libretexts.org

Malonic Ester Synthesis : This method provides a versatile route to substituted carboxylic acids. wikipedia.org Diethyl malonate is deprotonated with a base like sodium ethoxide to form a stable enolate. libretexts.org This enolate then acts as a nucleophile, reacting with an appropriate electrophile, such as a 4-(1-haloethyl)biphenyl. Subsequent hydrolysis of the diester followed by heating leads to decarboxylation, yielding the desired 3-(4-biphenylyl)butanoic acid. wikipedia.orgmasterorganicchemistry.com This can then be esterified to give the final product.

Reformatsky Reaction : This reaction involves the use of an organozinc reagent to form β-hydroxy esters. iitk.ac.inwikipedia.org Specifically, an α-halo ester (like methyl 2-bromoacetate) reacts with zinc metal to form a zinc enolate. organic-chemistry.org This enolate can then add to a carbonyl compound, such as 1-(4-biphenylyl)ethanone. The resulting β-hydroxy ester could potentially be converted to the target compound through dehydroxylation, for example, via dehydration followed by hydrogenation.

Carboxylation Reactions

Carboxylation involves the introduction of a carboxyl or alkoxycarbonyl group into a molecule.

Hydrocarboxylation of Alkenes : Modern catalytic methods allow for the direct hydrocarboxylation of alkenes. For the synthesis of the target compound, a precursor like 4-isopropenylbiphenyl could undergo hydrocarboxylation. For instance, rhodium-catalyzed reductive hydrocarboxylation of styrene derivatives with CO₂ and H₂ has been demonstrated under mild conditions. nih.govresearchgate.netnih.gov This approach offers high atom economy by directly incorporating carbon dioxide. nih.govnih.gov Another strategy involves the photoredox-catalyzed β-selective hydrocarboxylation of styrenes, which also uses CO₂ at atmospheric pressure. mit.edu These methods could provide a direct route to the 3-arylbutanoic acid structure.

Rearrangement Reactions in Butanoic Acid Formation

Certain rearrangement reactions can be strategically employed to construct carboxylic acid derivatives.

Wolff Rearrangement : As mentioned previously, the Wolff rearrangement is the central transformation in the Arndt-Eistert synthesis. organic-chemistry.org An α-diazoketone, derived from a 2-(4-biphenylyl)propanoic acid precursor, rearranges to a ketene with the expulsion of nitrogen gas. This ketene is a versatile intermediate that can be trapped with methanol to yield the final this compound. The rearrangement involves a 1,2-migration of the alkyl group to the carbene center formed after nitrogen loss. libretexts.orgorganic-chemistry.org

Favorskii Rearrangement : This reaction involves the base-induced rearrangement of α-halo ketones to form carboxylic acid derivatives. wikipedia.orgpurechemistry.org A hypothetical precursor, such as 1-chloro-3-(4-biphenylyl)butan-2-one, upon treatment with a base like sodium methoxide, could potentially rearrange. The mechanism is thought to proceed through a cyclopropanone intermediate, which is then opened by the alkoxide nucleophile. wikipedia.orgchemistry-reaction.com Depending on the structure of the starting ketone, this could lead to a rearranged ester product. This method is particularly useful for synthesizing highly branched carboxylic acids. ddugu.ac.in

Beckmann Rearrangement : The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. wikipedia.orgbyjus.comorganic-chemistry.org To apply this to the synthesis of the target butanoic acid, one could envision starting with a ketone like 1-(4-biphenylyl)propan-1-one. Conversion to its oxime followed by the rearrangement would yield an N-substituted propanamide. Subsequent hydrolysis would be required to generate the carboxylic acid and amine components. While not a direct route to the butanoic acid backbone, it represents a classic rearrangement that can be used to form C-N bonds which can then be cleaved to access carboxylic acid precursors. chemistrysteps.com

Table 4: Summary of Butanoic Acid Backbone Assembly Strategies

| Strategy | Key Reaction | Precursor Type | Key Features |

| Chain Elongation | Arndt-Eistert Homologation | Aryl-substituted propanoic acid | One-carbon extension; stereoretentive Wolff rearrangement. libretexts.org |

| Malonic Ester Synthesis | Aryl-substituted ethyl halide | Forms C-C bond via enolate alkylation; followed by hydrolysis/decarboxylation. wikipedia.org | |

| Reformatsky Reaction | Aryl ketone + α-halo ester | Forms β-hydroxy ester via zinc enolate; requires subsequent deoxygenation. iitk.ac.in | |

| Carboxylation | Hydrocarboxylation | Aryl-substituted alkene | Direct addition of H and COOH across a double bond; high atom economy. nih.gov |

| Rearrangement | Wolff Rearrangement | α-diazoketone | Forms a ketene intermediate which is trapped by a nucleophile. organic-chemistry.org |

| Favorskii Rearrangement | α-halo ketone | Base-induced rearrangement to form esters or acids. wikipedia.org | |

| Beckmann Rearrangement | Oxime (from ketone) | Acid-catalyzed rearrangement to an amide, requiring further hydrolysis. wikipedia.org |

Stereoselective Synthesis of this compound

The presence of a chiral center at the C3 position of this compound necessitates the use of stereoselective synthetic methods to produce single enantiomers. These methods are crucial for applications where specific stereoisomers exhibit desired biological activity or physical properties.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliary-mediated synthesis is a well-established strategy for controlling stereochemistry. In this approach, a chiral auxiliary is temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a plausible approach involves the use of a chiral auxiliary attached to a precursor molecule. For instance, an achiral crotonate derivative can be reacted with a chiral nucleophile, or a chiral enolate derived from an ester appended with a chiral auxiliary can be alkylated. While specific examples for this compound are not extensively documented, analogous reactions with similar substrates provide a framework. For example, the use of (S)-lactate as a chiral auxiliary has been shown to afford moderate diastereoselectivity in related C-H functionalization reactions. organic-chemistry.org

A general representation of this approach is outlined in the table below, showcasing typical steps and potential outcomes based on established methodologies.

| Step | Description | Reagents and Conditions | Expected Outcome |

| 1 | Attachment of Chiral Auxiliary | 3-(4-Biphenylyl)butanoic acid, Chiral alcohol (e.g., (S)-phenylglycinol), Coupling agent (e.g., TBTU), Base (e.g., Triethylamine) in DMF. orgsyn.org | Formation of a chiral ester or amide. |

| 2 | Diastereoselective Reaction | Alkylation or conjugate addition to a precursor. | Creation of the desired stereocenter with a specific configuration. |

| 3 | Removal of Chiral Auxiliary | Hydrolysis or other cleavage methods. | (S)- or (R)-3-(4-Biphenylyl)butanoic acid. |

| 4 | Esterification | Methanol, Acid catalyst (e.g., H₂SO₄). | (S)- or (R)-3-(4-Biphenylyl)butanoic acid methyl ester. |

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A key strategy for synthesizing this compound via this method is the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated ester.

A well-documented example of a similar transformation is the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated ester. orgsyn.org In the context of synthesizing the target molecule, this would involve the reaction of (4-biphenylyl)boronic acid with methyl crotonate in the presence of a chiral rhodium catalyst. The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands such as (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) are commonly employed in such reactions. orgsyn.org

The following table summarizes the key aspects of this catalytic approach.

| Catalyst System | Substrates | Solvent | Typical Enantiomeric Excess (ee) |

| [Rh(NBD)₂]BF₄ / (R)-BINAP | (4-Biphenylyl)boronic acid, Methyl crotonate | Dioxane/Water | >90% |

The reaction proceeds via the formation of a chiral rhodium-aryl species, which then undergoes conjugate addition to the Michael acceptor. Subsequent protonolysis releases the desired product and regenerates the catalyst.

Enantioselective Esterification Techniques

Enantioselective esterification involves the selective reaction of one enantiomer of a racemic carboxylic acid with an alcohol in the presence of a chiral catalyst or reagent. This method is particularly useful for the kinetic resolution of a racemic mixture of 3-(4-biphenylyl)butanoic acid.

While specific protocols for the enantioselective esterification of 3-(4-biphenylyl)butanoic acid are not prevalent in the literature, general principles of enzymatic and chemo-catalytic methods can be applied. Lipases are commonly used biocatalysts for the kinetic resolution of carboxylic acids and esters due to their high enantioselectivity and mild reaction conditions.

A hypothetical kinetic resolution of racemic 3-(4-biphenylyl)butanoic acid via esterification is presented below.

| Catalyst | Alcohol | Solvent | Outcome |

| Lipase (e.g., Candida antarctica lipase B) | Methanol | Organic solvent (e.g., hexane) | Enantioselective formation of one enantiomer of the methyl ester, leaving the unreacted carboxylic acid enriched in the other enantiomer. |

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that are environmentally benign. For the synthesis of this compound, this can involve the use of safer solvents, minimizing waste, and avoiding hazardous reagents.

Chemical Reactivity and Transformation of 3 4 Biphenylyl Butanoic Acid Methyl Ester

Hydrolysis Reactions of the Methyl Ester Group

Hydrolysis, the cleavage of the ester bond by water, is a fundamental reaction of 3-(4-biphenylyl)butanoic acid methyl ester, leading to the formation of 3-(4-biphenylyl)butanoic acid and methanol. This transformation can be catalyzed by acids, bases, or enzymes. libretexts.org

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed hydrolysis of esters is a reversible process, representing the reverse of Fischer esterification. youtube.comchemistrysteps.com The reaction is typically carried out by heating the ester in the presence of a large excess of water and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org

The mechanism proceeds through several key steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. youtube.compearson.com

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.comucoz.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).

Elimination: The tetrahedral intermediate collapses, expelling a molecule of methanol and reforming the carbonyl group.

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated, regenerating the acid catalyst. youtube.com

Because the reaction is in equilibrium, it must be driven to completion, typically by using a large excess of water. chemistrysteps.com

| Catalyst Type | General Conditions | Products |

| Strong Acid (e.g., H₂SO₄, HCl) | Excess H₂O, Heat | 3-(4-Biphenylyl)butanoic acid, Methanol |

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.orgalgoreducation.com The process typically involves heating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). libretexts.orgmasterorganicchemistry.com

The mechanism involves the following steps:

Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. masterorganicchemistry.comstudysmarter.co.uk This results in the formation of a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, eliminating the methoxide ion (CH₃O⁻) as the leaving group and forming the carboxylic acid. masterorganicchemistry.com

Deprotonation: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction. This forms a carboxylate salt and methanol. chemistrysteps.commasterorganicchemistry.com

The final product is the salt of the carboxylic acid. To obtain the free carboxylic acid, a subsequent acidification step with a strong acid (e.g., HCl) is required during the workup. masterorganicchemistry.com

| Reagent | General Conditions | Initial Products | Final Products (after acidification) |

| Strong Base (e.g., NaOH, KOH) | Aqueous solution, Heat | Sodium or Potassium 3-(4-biphenylyl)butanoate, Methanol | 3-(4-Biphenylyl)butanoic acid, Methanol |

Enzymatic Hydrolysis Pathways

Enzymatic hydrolysis offers a mild and highly selective alternative to chemical methods for cleaving ester bonds. jst.go.jpnih.gov Hydrolases, particularly lipases and esterases, are commonly employed for this purpose. jst.go.jpnih.gov These biocatalysts can operate under gentle conditions, such as neutral pH and room temperature, which helps to avoid the degradation of sensitive functional groups within the molecule. nih.govnih.gov

Lipases, for instance, can catalyze the chemoselective hydrolysis of biphenyl (B1667301) esters. nih.gov The reaction involves the binding of the ester substrate into the active site of the enzyme, where a catalytic triad (typically serine, histidine, and aspartate) facilitates the cleavage of the ester bond. This method is valued for its high efficiency and stereoselectivity. nih.gov Studies have shown that varying reaction parameters like pH, temperature, and solvent can control the activity and selectivity of the enzymatic hydrolysis. nih.gov

| Biocatalyst | Typical Conditions | Key Advantages |

| Lipases (e.g., from Candida antarctica, Pseudomonas fluorescens) | Aqueous buffer, Room temperature | High selectivity, Mild reaction conditions, Environmentally friendly |

| Esterases (e.g., from Bacillus subtilis) | Aqueous buffer, Room temperature | High efficiency, Compatibility with various functional groups nih.gov |

Transesterification Reactions with Various Alcohols

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org For this compound, this would involve exchanging the methyl group with a different alkyl or aryl group from another alcohol (R'-OH). The reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification: Similar to acid-catalyzed hydrolysis, the mechanism involves protonation of the carbonyl, followed by nucleophilic attack by the new alcohol. To drive the equilibrium towards the desired product, the reactant alcohol is often used as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: This method uses a catalytic amount of a strong base, such as the alkoxide corresponding to the reactant alcohol (e.g., sodium ethoxide for reaction with ethanol). The alkoxide acts as a nucleophile, attacking the ester carbonyl and proceeding through a tetrahedral intermediate to displace the original methoxide group. masterorganicchemistry.com

The choice of alcohol can be varied to produce a range of different esters of 3-(4-biphenylyl)butanoic acid.

| Catalyst | Reactant Alcohol (R'-OH) | Product Ester |

| Acid (e.g., H₂SO₄) | Ethanol | 3-(4-Biphenylyl)butanoic acid ethyl ester |

| Base (e.g., NaOCH₃) | Propanol | 3-(4-Biphenylyl)butanoic acid propyl ester |

| Enzyme (e.g., Lipase) | Butanol | 3-(4-Biphenylyl)butanoic acid butyl ester |

Reduction of the Ester Carbonyl to Alcohol Functionality

The methyl ester group of this compound can be reduced to a primary alcohol, yielding 4-(4-biphenylyl)pentan-1-ol. This transformation requires strong reducing agents, as esters are less reactive than aldehydes or ketones.

Commonly used reagents include:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and non-selective reducing agent capable of reducing esters, carboxylic acids, amides, and other carbonyl compounds. harvard.edu The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup.

Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not reactive enough to reduce esters under standard conditions (e.g., in methanol or ethanol). ias.ac.in However, its reactivity can be enhanced by using it in combination with certain additives or at higher temperatures. For instance, a sodium borohydride-THF-methanol system at reflux can effectively reduce aromatic methyl esters to their corresponding alcohols. ias.ac.inresearchgate.net This method offers a milder alternative to LiAlH₄. ias.ac.in

| Reducing Agent | Solvent | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | 4-(4-Biphenylyl)pentan-1-ol | Powerful, non-selective reagent harvard.edu |

| Sodium Borohydride (NaBH₄) / Methanol | Tetrahydrofuran (THF) | 4-(4-Biphenylyl)pentan-1-ol | Milder conditions, requires elevated temperature ias.ac.inresearchgate.net |

Reactions at the Biphenyl Moiety

The biphenyl ring system in this compound is aromatic and can undergo electrophilic aromatic substitution reactions, similar to benzene. nih.govarabjchem.org The substituent already present on one of the rings—the -(CH(CH₃)CH₂COOCH₃) group—is an alkyl group, which is generally an ortho-, para-directing and activating group. Since the para position is already occupied by the other phenyl ring, substitution is expected to occur at the ortho positions (positions 3' and 5' relative to the point of attachment of the butanoic acid chain).

Potential electrophilic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a Lewis acid catalyst like FeBr₃ or AlCl₃.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl chloride/alkyl halide and a Lewis acid catalyst.

These reactions allow for further functionalization of the biphenyl core, enabling the synthesis of a variety of derivatives. arabjchem.org

Electrophilic Aromatic Substitution on the Biphenyl Ring

The biphenyl system in this compound contains two aromatic rings that can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the electronic and steric effects of the substituents on each ring.

The phenyl group is known to be an ortho, para-directing activator for electrophilic aromatic substitution. pearson.com This is due to the ability of the phenyl substituent to stabilize the intermediate carbocation (sigma complex) through resonance. Therefore, electrophilic attack on the unsubstituted phenyl ring of the biphenyl moiety is expected to occur primarily at the ortho and para positions.

The second phenyl ring is substituted with a butanoic acid methyl ester group at the 4-position. Alkyl groups are generally ortho, para-directing activators due to their electron-donating inductive effect. libretexts.orgyoutube.comunizin.org Consequently, this substituent will direct incoming electrophiles to the positions ortho to it (positions 3 and 5).

When considering the biphenyl system as a whole, the substitution pattern is influenced by the interplay of these directing effects and steric hindrance. The most probable sites for electrophilic attack are the positions that are electronically activated and sterically accessible.

Nitration:

A common electrophilic aromatic substitution is nitration, typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. nih.gov For this compound, nitration is anticipated to yield a mixture of isomers, with substitution occurring on both rings of the biphenyl system. The directing effects of the existing substituents will govern the distribution of these products.

| Electrophile | Reagents | Probable Major Products | Regioselectivity |

| NO₂⁺ | HNO₃, H₂SO₄ | 3-(4'-nitro-4-biphenylyl)butanoic acid methyl ester; 3-(2'-nitro-4-biphenylyl)butanoic acid methyl ester; 3-(3-nitro-4-biphenylyl)butanoic acid methyl ester | Ortho, para-directing nature of the phenyl and alkyl groups. pearson.comlibretexts.orgyoutube.comunizin.org |

Friedel-Crafts Acylation:

Friedel-Crafts acylation introduces an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgchimia.chsaylor.org This reaction is a versatile method for the formation of aryl ketones. Similar to nitration, the acylation of this compound is expected to occur at the activated positions of the biphenyl rings.

| Electrophile | Reagents | Probable Major Products | Regioselectivity |

| R-C=O⁺ | RCOCl, AlCl₃ | 3-(4'-acyl-4-biphenylyl)butanoic acid methyl ester; 3-(2'-acyl-4-biphenylyl)butanoic acid methyl ester; 3-(3-acyl-4-biphenylyl)butanoic acid methyl ester | Ortho, para-directing nature of the phenyl and alkyl groups. pearson.comlibretexts.orgyoutube.comunizin.org |

Palladium-Catalyzed Functionalization of Biphenyl C-H Bonds

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the selective modification of aromatic compounds. nih.gov This methodology can be applied to the biphenyl core of this compound to introduce new functional groups with high regioselectivity, often guided by a directing group.

While the butanoic acid methyl ester side chain is not a classical strong directing group for ortho C-H activation, recent advancements have enabled the functionalization of more remote C-H bonds. escholarship.org For instance, nitrile-directed remote meta-C-H activation of biaryls has been demonstrated, showcasing the potential for functionalizing positions that are not easily accessible through traditional electrophilic substitution. escholarship.org

The application of such strategies to this compound could potentially allow for the introduction of various substituents, such as aryl, vinyl, or acetyl groups, at specific positions on the biphenyl rings. The choice of ligand and oxidant is crucial in directing the regioselectivity and achieving high yields.

| Reaction Type | Catalyst System | Potential Products | Key Features |

| C-H Arylation | Pd(OAc)₂, Ligand, Oxidant | Arylated derivatives of this compound | Direct formation of C-C bonds at previously unfunctionalized positions. nih.gov |

| C-H Olefination | Pd(OAc)₂, Ligand, Olefin | Alkenylated derivatives of this compound | Introduction of a vinyl group onto the biphenyl core. escholarship.org |

| C-H Acetoxylation | Pd(OAc)₂, Ligand, AcO⁻ source | Acetoxylated derivatives of this compound | Introduction of an acetoxy group, which can be further transformed. escholarship.org |

Derivatization Strategies of this compound

The methyl ester functionality of this compound serves as a versatile platform for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Amide Formation from the Ester

The conversion of esters to amides, known as aminolysis, is a fundamental transformation in organic synthesis. This reaction is typically achieved by treating the ester with an amine. While the direct reaction of an ester with an amine can be slow, various methods have been developed to facilitate this conversion, especially for sterically hindered substrates. chimia.chrsc.orgnih.gov

Base-promoted direct amidation of unactivated esters has proven to be an effective method. rsc.org For a potentially sterically hindered ester like this compound, the use of a strong base could facilitate the reaction with a variety of primary and secondary amines to yield the corresponding amides.

| Amine | Reagents/Conditions | Product |

| Primary Amine (R-NH₂) | Amine, Base (e.g., NaH, t-BuOK) | N-Alkyl-3-(4-biphenylyl)butanamide |

| Secondary Amine (R₂NH) | Amine, Base (e.g., NaH, t-BuOK) | N,N-Dialkyl-3-(4-biphenylyl)butanamide |

| Aniline Derivatives | Amine, Base (e.g., NaH, t-BuOK) | N-Aryl-3-(4-biphenylyl)butanamide |

Wittig Reaction with Ketone Derivatives

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. wikipedia.org However, the direct Wittig-type olefination of an ester carbonyl is not a standard transformation. Esters are generally unreactive towards phosphonium ylides under typical Wittig conditions. masterorganicchemistry.com

To achieve a transformation analogous to a Wittig reaction on the ester, a two-step sequence would likely be required. First, the ester would need to be reduced to the corresponding aldehyde. Subsequently, the aldehyde can be subjected to a Wittig reaction to afford the desired alkene.

Alternatively, reagents like the Tebbe reagent or Petasis reagent are known to perform olefination reactions on esters, directly converting the carbonyl group to a methylene group.

| Reaction Sequence | Reagents | Intermediate/Product |

| Reduction followed by Wittig | 1. DIBAL-H 2. Ph₃P=CHR | 3-(4-Biphenylyl)butanal, then corresponding alkene |

| Direct Olefination | Tebbe Reagent or Petasis Reagent | Alkene derivative of this compound |

Organometallic Additions to the Ester

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that readily react with esters. wikipedia.orgsaylor.orgudel.eduucalgary.calibretexts.orgmasterorganicchemistry.comsaskoer.cayoutube.com A key feature of this reaction is that two equivalents of the organometallic reagent add to the ester carbonyl. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate, which is then immediately attacked by a second equivalent of the organometallic reagent to yield a tertiary alcohol after acidic workup. udel.eduucalgary.calibretexts.orgmasterorganicchemistry.com

This double addition provides a straightforward route to tertiary alcohols where two of the alkyl or aryl groups are identical and derived from the organometallic reagent.

| Organometallic Reagent | Product after Acidic Workup | Key Feature |

| Grignard Reagent (RMgX) | Tertiary alcohol with two R groups from the Grignard reagent | Double addition to the ester carbonyl. udel.edulibretexts.orgmasterorganicchemistry.com |

| Organolithium Reagent (RLi) | Tertiary alcohol with two R groups from the organolithium reagent | Highly reactive nucleophiles leading to double addition. wikipedia.orgsaylor.orgucalgary.casaskoer.ca |

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of 3 4 Biphenylyl Butanoic Acid Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom in the molecule. The expected ¹H NMR spectrum of 3-(4-Biphenylyl)butanoic acid methyl ester would exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.

Based on the structure, the following proton signals are anticipated:

Biphenyl (B1667301) Protons: The nine protons of the biphenyl group are expected to resonate in the aromatic region, typically between δ 7.2 and 7.6 ppm. The protons on the substituted phenyl ring will likely appear as two distinct doublets, while the protons on the unsubstituted phenyl ring will show a more complex pattern of overlapping multiplets.

Methine Proton (-CH): The single proton on the chiral center (C3) is expected to appear as a multiplet, likely a sextet, due to coupling with the adjacent methyl and methylene protons. Its chemical shift would be influenced by the neighboring aromatic ring and the ester functionality.

Methylene Protons (-CH₂): The two protons of the methylene group (C2) adjacent to the ester carbonyl are diastereotopic and are expected to appear as a doublet of doublets.

Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, typically in the range of δ 3.6-3.7 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group at C3 will resonate as a doublet due to coupling with the methine proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Biphenyl H | 7.20 - 7.60 | m | - |

| -CH (C3) | 3.20 - 3.40 | m | - |

| -CH₂ (C2) | 2.60 - 2.80 | dd | - |

| -OCH₃ | ~ 3.65 | s | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

The expected ¹³C NMR spectrum would show:

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear at the downfield end of the spectrum, typically around δ 173 ppm.

Aromatic Carbons: The twelve carbons of the biphenyl moiety will resonate in the aromatic region (δ 127-141 ppm). The quaternary carbons of the biphenyl system will have distinct chemical shifts.

Methoxyl Carbon: The carbon of the methyl ester group will appear around δ 51-52 ppm.

Aliphatic Carbons: The methine, methylene, and methyl carbons of the butanoate chain will resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~ 173 |

| Biphenyl C (quaternary) | 138 - 141 |

| Biphenyl CH | 127 - 129 |

| -OCH₃ | ~ 51.5 |

| -CH (C3) | ~ 39 |

| -CH₂ (C2) | ~ 43 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships. Key expected correlations include the coupling between the methine proton (-CH) and the protons of the adjacent methylene (-CH₂) and methyl (-CH₃) groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for all protonated carbons by correlating the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations would include the correlation from the methyl ester protons (-OCH₃) to the carbonyl carbon (C=O), and from the protons on the butanoate chain to the carbons of the biphenyl ring system.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. Given the molecular weight of 254.3236 g/mol miamioh.edu, the expected m/z values would be:

[M+H]⁺: m/z 255.33

[M+Na]⁺: m/z 277.31

The high-resolution mass spectrometry (HRMS) capability of ESI-MS allows for the determination of the elemental composition of the molecule with high accuracy, further confirming its identity.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The electron ionization (EI) mass spectrum of this compound is available through the NIST WebBook miamioh.edunist.gov.

The mass spectrum would be expected to show a molecular ion peak ([M]⁺˙) at m/z 254, corresponding to the molecular weight of the compound. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic rearrangement for esters with a sufficiently long alkyl chain.

Based on the NIST data, key fragments for this compound would include ions resulting from the loss of the methoxy group and fragmentation of the butanoate chain.

Table 3: Key Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 254 | [M]⁺˙ (Molecular Ion) |

| 181 | [M - C₄H₇O₂]⁺ (Loss of the butanoate side chain) |

| 165 | [Biphenyl-CH₂]⁺ |

The analysis of these fragments allows for the confirmation of the different structural units within the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula, C₁₇H₁₈O₂, which corresponds to a theoretical monoisotopic mass of 254.1307 g/mol . nist.gov

Electron ionization (EI) is a common technique used in conjunction with mass spectrometry. nist.gov In a typical HRMS analysis under EI conditions, the molecule is ionized to produce a molecular ion ([M]•⁺), which will appear at an m/z (mass-to-charge ratio) corresponding to its accurate mass. docbrown.info The stability of this molecular ion can be low, leading to a series of fragmentation events that provide valuable structural information. docbrown.info

Key fragmentation pathways for this compound include:

McLafferty Rearrangement: A characteristic fragmentation of esters, leading to the elimination of a neutral alkene molecule and the formation of a radical cation.

Alpha-Cleavage: Fission of the bond adjacent to the carbonyl group, resulting in the loss of the methoxy radical (•OCH₃) or the C₄H₇O₂ radical.

Benzylic Cleavage: Fragmentation at the bond between the secondary carbon of the butanoate chain and the biphenyl ring, leading to the formation of a stable biphenylmethyl-type cation.

The analysis of these fragments allows for the precise mapping of the molecule's structure.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Chemical Formula | Predicted Monoisotopic Mass ( g/mol ) | Description |

|---|---|---|---|

| [M]•⁺ | C₁₇H₁₈O₂ | 254.1307 | Molecular Ion |

| [M-OCH₃]⁺ | C₁₆H₁₅O | 223.1123 | Loss of methoxy radical |

| [M-COOCH₃]⁺ | C₁₅H₁₅ | 195.1174 | Loss of carbomethoxy group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule based on the absorption of infrared radiation at specific vibrational frequencies. docbrown.info For this compound, the IR spectrum is dominated by characteristic peaks corresponding to its ester and aromatic moieties. spectroscopyonline.com

The most prominent absorption is the carbonyl (C=O) stretch of the ester group, which typically appears as a strong, sharp peak. ucalgary.ca Additionally, the C-O stretching vibrations of the ester linkage give rise to two distinct bands in the fingerprint region. spectroscopyonline.com The biphenyl system produces characteristic absorptions for aromatic C=C stretching and C-H bending vibrations.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester (C=O) | Stretch | 1750 - 1735 | Strong |

| Ester (C-O) | Stretch | 1300 - 1000 | Strong, two bands |

| Aromatic (C=C) | Stretch | 1600 - 1450 | Medium to weak |

| Aromatic (C-H) | Out-of-plane bend | 900 - 675 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Biphenyl System

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The primary chromophore in this compound is the biphenyl ring system.

The biphenyl moiety gives rise to intense absorption bands in the UV region due to π→π* electronic transitions. Conjugated systems like biphenyl typically exhibit a strong primary absorption band. The ester's carbonyl group also possesses a chromophore capable of a weak n→π* transition, though this is often obscured by the much stronger absorptions from the aromatic system. masterorganicchemistry.com

Table 3: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Approximate λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Biphenyl System | π→π* | ~250 | High |

Chromatographic Techniques for Purity Profiling

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable due to the compound's moderate polarity. sielc.com Method development involves optimizing the stationary phase, mobile phase composition, flow rate, and detector settings to achieve optimal separation and sensitivity. chemmethod.com

Table 4: Typical Starting Parameters for HPLC Method Development

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Common solvents for RP-HPLC, offering a wide range of elution strength. |

| Elution Mode | Gradient or Isocratic | Gradient elution is often used initially to screen for impurities with a wide polarity range. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Detection | UV at ~254 nm | The biphenyl system provides strong UV absorbance for sensitive detection. |

| Column Temp. | 25 - 30 °C | Controlled temperature ensures reproducible retention times. researchgate.net |

Gas Chromatography (GC) Optimization

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. jmchemsci.com this compound is sufficiently volatile for GC analysis. Optimization focuses on selecting the appropriate capillary column and temperature program to ensure good resolution and peak shape. nsf.gov

A mid-polarity stationary phase is typically chosen for aromatic compounds. The temperature program is critical; a ramped oven temperature allows for the efficient elution of the analyte while separating it from any impurities with different boiling points. sigmaaldrich.com Flame Ionization Detection (FID) is commonly used for purity profiling due to its robustness and wide linear range, while coupling GC with a Mass Spectrometer (GC-MS) allows for both quantification and identification of impurities. mdpi.com

Table 5: Suggested Parameters for GC Optimization

| Parameter | Condition | Rationale |

|---|---|---|

| Column | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | A versatile, mid-polarity phase suitable for aromatic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases with good efficiency. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min | A typical program to separate compounds with varying volatilities. |

| Detector | FID or MS | FID for general purity assessment; MS for identification of unknowns. |

| Detector Temp. | 280 °C | Prevents condensation of the analyte post-separation. |

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative monitoring of reactions, checking compound purity, and identifying suitable solvent systems for preparative column chromatography. researchgate.net

For this compound, a silica gel plate serves as the stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether). researchgate.net The ratio is adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.5, for the main spot. Visualization is easily achieved under UV light (254 nm) due to the UV-active biphenyl group.

Table 6: Summary of TLC Application

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., ratios from 9:1 to 4:1) |

| Application | Monitoring reaction progress, preliminary purity check |

| Visualization | UV lamp (254 nm) |

| Rf Value | Target ~0.3-0.5 for optimal resolution |

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric purity of this compound is a critical aspect of its analysis, particularly in fields where stereochemistry influences biological activity or material properties. Chiral High-Performance Liquid Chromatography (HPLC) stands as the premier technique for the separation and quantification of the individual enantiomers of this compound, thereby enabling the calculation of enantiomeric excess (% ee).

The successful enantioseparation of chiral compounds like this compound, which belongs to a class of compounds structurally related to profens, is highly dependent on the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high selectivity for the resolution of a wide range of racemic compounds, including those with aromatic moieties.

Detailed research findings on structurally analogous compounds, such as 2-arylpropionic acid esters, indicate that both normal-phase and reversed-phase chiral HPLC methods can be effectively employed. For instance, cellulose-based columns like cellulose tris(4-methylbenzoate) have been utilized with normal-phase eluents, while amylose-based columns such as amylose tris(3,5-dimethylphenylcarbamate) have shown excellent performance in reversed-phase modes for similar analytes. nih.govoup.comresearchgate.net

In a typical method development for this compound, a screening of various polysaccharide-based CSPs would be conducted. The mobile phase composition is a critical parameter that is optimized to achieve baseline separation of the enantiomers with good peak shape and reasonable retention times. For normal-phase chromatography, a common mobile phase would consist of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as 2-propanol or ethanol, often with a small amount of an acidic or basic additive to improve peak symmetry. oup.com For reversed-phase separations, mixtures of water or buffer with organic solvents like acetonitrile or methanol are employed. nih.gov

The enantiomeric excess is determined from the peak areas of the two enantiomers in the chromatogram using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Below is a representative data table illustrating a hypothetical, yet plausible, chiral HPLC method for the determination of the enantiomeric excess of this compound, based on methods developed for structurally similar compounds.

| Parameter | Condition/Value |

|---|---|

| Chromatographic Mode | Normal Phase |

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Retention Time (Enantiomer 1) | 12.5 min |

| Retention Time (Enantiomer 2) | 15.2 min |

| Resolution (Rs) | 2.8 |

| Selectivity Factor (α) | 1.22 |

This table provides a snapshot of a well-resolved separation, indicating that the chosen CSP and mobile phase are effective in discriminating between the two enantiomers of this compound. The resolution value (Rₛ) greater than 1.5 signifies baseline separation, which is essential for accurate quantification and the determination of enantiomeric excess.

Theoretical and Computational Studies on 3 4 Biphenylyl Butanoic Acid Methyl Ester

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. biointerfaceresearch.com For 3-(4-biphenylyl)butanoic acid methyl ester, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31+G(d), can be employed to optimize the molecule's geometry to its ground state. researchgate.net

This optimized structure is the starting point for analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating sites for nucleophilic attack. For this compound, the HOMO is typically localized on the electron-rich π-system of the biphenyl (B1667301) group, while the LUMO is often distributed over the carbonyl group of the methyl ester. biointerfaceresearch.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability, while a small gap suggests the molecule is more reactive. biointerfaceresearch.com

Furthermore, DFT calculations facilitate the analysis of charge distribution through methods like Natural Bond Orbital (NBO) analysis. researchgate.netpku.edu.cn NBO analysis provides a detailed picture of charge localization on individual atoms, revealing the polarity of bonds and identifying potential sites for electrostatic interactions. For instance, the oxygen atoms of the ester group are expected to carry significant negative charges, while the carbonyl carbon would be positively charged.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31+G(d)) Note: These are representative values based on calculations for similar butanoic acid derivatives.

| Parameter | Predicted Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment (μ) | 2.1 D | Measures the overall polarity of the molecule. |

| Mulliken Charge on C=O Carbon | +0.45 e | Indicates an electrophilic site. |

| Mulliken Charge on C=O Oxygen | -0.50 e | Indicates a nucleophilic site. |

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameters, can provide even higher accuracy for certain properties, albeit at a greater computational expense. Methods like the Gaussian-n theory (e.g., G3MP2) are well-suited for calculating precise thermodynamic data. nih.gov

For this compound, ab initio calculations can be used to determine its standard molar enthalpy of formation in the gaseous state. nih.gov This theoretical value serves as a critical benchmark for thermochemical studies. These methods are also invaluable for mapping the potential energy surface of the molecule, identifying various stable and transient structures, and calculating the energy barriers between them, which is crucial for understanding isomerization processes. nih.gov

Conformational Analysis and Energy Minima Determination

The flexibility of this compound arises from rotation around several single bonds, such as the bond connecting the phenyl rings and the bonds within the butanoic acid chain. This rotation gives rise to different spatial arrangements known as conformers.

Conformational analysis involves systematically rotating these bonds and calculating the molecule's potential energy at each step to map the potential energy surface. The goal is to identify the energy minima, which correspond to the most stable, low-energy conformers. This analysis can reveal the preferred three-dimensional shape of the molecule, which influences its physical properties and biological interactions. For the target molecule, key dihedral angles include the one between the two phenyl rings and the one defining the orientation of the ester group relative to the chiral center.

Table 2: Hypothetical Relative Energies of Key Conformers

| Conformer | Dihedral Angle 1 (C-C-C-C chain) | Dihedral Angle 2 (Ph-Ph twist) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | ~180° (anti) | ~40° | 0.00 |

| Local Minimum 1 | ~60° (gauche) | ~40° | +0.85 |

| Local Minimum 2 | ~180° (anti) | ~90° (perpendicular) | +2.10 |

Molecular Dynamics Simulations for Conformational Flexibility

While conformational analysis identifies static low-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. mdpi.com In an MD simulation, the molecule is placed in a simulated environment, often a box of solvent molecules like water or chloroform, and the motions of all atoms are calculated over a period ranging from picoseconds to microseconds by solving Newton's equations of motion. mdpi.com

MD simulations reveal the conformational flexibility of this compound by showing how it transitions between different conformers in solution. mdpi.com This provides insight into the accessibility of different shapes and the timescales of these changes. The resulting trajectory can be analyzed to determine which conformations are most populated under specific conditions, offering a more realistic understanding of the molecule's structure than static calculations alone.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental results. After obtaining an optimized geometry from DFT calculations, further computations can predict various spectra. biointerfaceresearch.commdpi.com

Infrared (IR) Spectroscopy: By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. pku.edu.cn The frequencies and intensities of specific vibrational modes, such as the characteristic C=O stretch of the ester group or the C-H stretches of the aromatic rings, can be predicted and compared with experimental FTIR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) can be calculated and are often in good agreement with experimental data, helping to assign peaks in complex spectra. biointerfaceresearch.com

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, yielding the maximum absorption wavelengths (λmax) and oscillator strengths. pku.edu.cn For this compound, the transitions are expected to be primarily π→π* transitions associated with the biphenyl chromophore.

Table 3: Comparison of Predicted and Typical Experimental Spectroscopic Data

| Spectroscopic Technique | Parameter | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| IR Spectroscopy | C=O Stretching Frequency | 1735 cm⁻¹ | 1735-1750 cm⁻¹ |

| ¹³C NMR | C=O Carbon Chemical Shift | 172.0 ppm | 170-175 ppm |

| UV-Vis Spectroscopy | λmax (π→π*) | 255 nm | 250-260 nm |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions. For a reaction involving this compound, such as its base-catalyzed hydrolysis, computational methods can map the entire reaction coordinate.

This process involves:

Identifying Stationary Points: Calculating the structures and energies of the reactants, products, and any reaction intermediates.

Locating Transition States: Finding the transition state (TS) structure, which is the highest energy point along the reaction pathway connecting reactants to products. The TS is a saddle point on the potential energy surface.

Calculating Activation Energy: The energy difference between the reactants and the transition state defines the activation energy (Ea), a key factor determining the reaction rate.

Table 4: Hypothetical Energy Profile for Base-Catalyzed Hydrolysis

| Species in Reaction Pathway | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Ester + OH⁻ | 0.0 |

| Transition State 1 | Tetrahedral Intermediate Formation | +12.5 |

| Intermediate | Tetrahedral Intermediate | -15.0 |

| Transition State 2 | Methoxide Leaving Group Departure | +5.0 |

| Products | Carboxylate + Methanol | -22.0 |

Role of 3 4 Biphenylyl Butanoic Acid Methyl Ester As a Synthetic Intermediate

Precursor in the Synthesis of Related Esters and Carboxylic Acids

One of the most fundamental applications of 3-(4-Biphenylyl)butanoic acid methyl ester is as a precursor for its corresponding carboxylic acid and other related esters. These transformations are standard in organic chemistry and provide access to a broader range of derivatives.

The conversion of the methyl ester to 3-(4-Biphenylyl)butanoic acid is typically achieved through hydrolysis. This reaction involves the cleavage of the ester bond by water, a process that can be catalyzed by either an acid or a base. libretexts.orglumenlearning.com

Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. libretexts.org

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that goes to completion. lumenlearning.com It involves treating the ester with a base, such as sodium hydroxide, to produce the carboxylate salt, which is then acidified to yield the final carboxylic acid. libretexts.org

The general scheme for the hydrolysis of this compound is presented below:

Reaction Scheme: Hydrolysis of this compound

| Reactant | Reagents | Product |

|---|---|---|

| This compound | 1. NaOH, H₂O/MeOH 2. H₃O⁺ | 3-(4-Biphenylyl)butanoic acid |

Furthermore, this compound can be converted into other esters through a process called transesterification. wikipedia.org This reaction involves exchanging the methyl group of the ester with a different alkyl or aryl group from another alcohol (R'-OH). masterorganicchemistry.com Transesterification can be catalyzed by acids or bases. wikipedia.orgmasterorganicchemistry.com This method is particularly useful for synthesizing esters with more complex alcohol moieties that might be difficult to introduce through direct esterification of the corresponding carboxylic acid. google.com

Reaction Scheme: Transesterification of this compound

| Reactant | Reagents | Product |

|---|

Building Block for Complex Biphenyl-Containing Scaffolds

The rigid biphenyl (B1667301) structure of this compound makes it an attractive building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The biphenyl moiety can serve as a scaffold to which other functional groups and ring systems can be attached, leading to compounds with specific three-dimensional arrangements.

Research into neprilysin (NEP) inhibitors, which are therapeutic targets for cardiovascular diseases, has utilized substituted biphenyl butanoic acid derivatives. nih.gov In these complex structures, the biphenylbutanoic acid core is a key component. The synthesis of such complex molecules often involves the initial preparation of an intermediate like this compound. The ester can then be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other synthetic fragments, such as amino acids or heterocyclic systems, using standard peptide coupling techniques.

The general approach for incorporating the biphenylbutanoic acid moiety into a larger molecule is outlined below:

Synthetic Strategy for Complex Scaffolds

| Step | Description |

|---|---|

| 1 | Hydrolysis of this compound to the corresponding carboxylic acid. |

| 2 | Activation of the carboxylic acid using a coupling reagent (e.g., EDC·HCl, HATU). |

This strategy allows for the modular assembly of complex molecules where the biphenylbutanoic acid unit provides a key structural element.

Intermediate in the Preparation of Substituted Butanoic Acid Derivatives

Beyond modifications at the ester group, this compound can serve as an intermediate for the preparation of derivatives with substitutions on the butanoic acid chain. The carbon atom alpha to the carbonyl group of the ester is particularly reactive and can be functionalized through various organic reactions.

For instance, the alpha-carbon can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a powerful nucleophile and can react with a variety of electrophiles, such as alkyl halides, to introduce new substituents at the alpha-position. This allows for the synthesis of a range of 2-substituted-3-(4-biphenylyl)butanoic acid methyl esters.

Reaction Scheme: Alpha-Alkylation

| Reactant | Reagents | Product |

|---|

This approach significantly increases the molecular diversity that can be achieved from this starting material, providing access to a library of substituted butanoic acid derivatives for various applications, including structure-activity relationship (SAR) studies in drug discovery.

Utility in Tandem Reaction Sequences

Tandem reactions, also known as cascade or domino reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without isolating intermediates. This compound has the potential to be a valuable substrate in such reaction sequences due to its multiple reactive sites.

For example, a hypothetical tandem reaction could be designed to first functionalize the biphenyl ring via a directed C-H activation, followed by an intramolecular cyclization involving the ester group to form a complex polycyclic system. The ester functionality could also participate in tandem conjugate addition-cyclization reactions.

While specific examples of tandem reactions starting directly from this compound are not extensively documented in readily available literature, its structural features make it a prime candidate for the development of novel, efficient synthetic methodologies. The combination of an aromatic system amenable to functionalization and a versatile ester group provides a platform for designing elegant and step-economical routes to complex molecular targets. The use of multicomponent reactions (MCRs) to generate libraries of complex molecules from simple building blocks is a growing area of research, and intermediates like this compound could be valuable in this context. nih.gov

Future Research Directions and Unexplored Avenues for 3 4 Biphenylyl Butanoic Acid Methyl Ester

Development of Novel and Efficient Synthetic Routes

The synthesis of biphenyl (B1667301) derivatives has a rich history, evolving from classic methods like the Wurtz-Fittig reaction to modern cross-coupling techniques. rsc.org Future research should focus on developing more efficient and scalable synthetic pathways to 3-(4-biphenylyl)butanoic acid methyl ester. A primary area of investigation would be the optimization of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. rsc.org Research could explore novel catalysts, including water-soluble fullerene-supported PdCl2 nanocatalysts, to improve yields and reaction conditions. researchgate.net

Further avenues include the Negishi cross-coupling, which utilizes organozinc reagents, and other transition-metal-catalyzed reactions. rsc.org The development of one-pot syntheses or flow chemistry processes could significantly enhance the efficiency and industrial scalability of producing this compound.

| Synthetic Route | Catalyst/Reagent | Potential Advantages |

| Suzuki-Miyaura Coupling | Palladium catalysts, Aryl boronic acids | High yields, tolerance of various functional groups rsc.org |

| Negishi Cross-Coupling | Nickel or Palladium catalysts, Organozinc reagents | Regio- and chemoselective rsc.org |

| Wurtz-Fittig Reaction | Sodium metal, Aryl halides | Historical significance, potential for solvent-free conditions rsc.org |

Exploration of Stereoselective Syntheses with High Enantiomeric Excess

The chiral center at the C3 position of the butanoic acid chain presents an opportunity for the development of stereoselective synthetic methods. Enantiomerically pure forms of the compound could exhibit unique biological activities or serve as valuable chiral building blocks. Future research should investigate asymmetric synthesis strategies to produce either the (R) or (S) enantiomer with high enantiomeric excess.

Promising approaches include catalytic enantioselective reactions, such as asymmetric hydrogenation of a corresponding unsaturated precursor. Another avenue is the use of chiral auxiliaries or organocatalysis to control the stereochemistry during the formation of the C-C bond. The development of methods for the large-scale synthesis of enantiomerically pure related compounds like (S)-3-(4-bromophenyl)butanoic acid suggests that similar strategies could be applied here. researchgate.netresearchgate.net

Investigation of Unconventional Reactivity Patterns

While the biphenyl and ester functional groups have well-established reactivity, exploring unconventional reaction pathways could lead to novel derivatives with unique properties. Biphenyls typically undergo electrophilic substitution reactions, similar to benzene. rsc.org Future work could investigate regioselective functionalization of the biphenyl core under various conditions.

Additionally, the ester group can be a handle for various transformations. Research into acid-catalyzed cyclization reactions of related alkyl biphenyl-2-carboxylates to form fluorenone derivatives suggests that intramolecular reactions of this compound could be an interesting area of study. chemrxiv.org Investigating its reactivity under photochemical or electrochemical conditions could also uncover novel transformations.

Application in Materials Science as a Monomer Precursor

The rigid biphenyl moiety is a common structural motif in materials with unique properties, such as liquid crystals and polymers. rsc.orgnih.gov Future research should focus on the potential of this compound as a monomer precursor for the synthesis of novel polymers. The ester functionality can be converted to other groups suitable for polymerization.

Polymers incorporating the biphenylbutanoic acid structure could exhibit interesting thermal, mechanical, and optical properties. For example, biphenyl groups are known to induce liquid crystalline phases in polymers. nih.gov Furthermore, the incorporation of such monomers could lead to materials with applications in anion exchange membranes for water electrolyzers or as high-affinity adsorbents. nih.govrsc.org

| Potential Polymer Type | Key Property from Biphenyl Moiety | Potential Application |

| Polyesters/Polyamides | Thermal stability, rigidity | High-performance plastics |

| Liquid Crystalline Polymers | Mesogenic behavior | Displays, optical films nih.gov |

| Anion Exchange Membranes | Hydrophobicity, structural integrity | Water electrolyzers rsc.org |

Advanced Spectroscopic Characterization Utilizing Emerging Techniques

A thorough understanding of the structural and electronic properties of this compound requires advanced spectroscopic characterization. While standard techniques like NMR and IR are essential, emerging methods can provide deeper insights.

Surface-enhanced Raman spectroscopy (SERS) is a powerful technique for obtaining detailed vibrational information and has been applied to the analysis of biphenyl compounds. researchgate.netbohrium.comkisti.re.kr Future studies could use SERS to investigate the adsorption and orientation of the molecule on different surfaces. Other advanced techniques like two-dimensional NMR spectroscopy and solid-state NMR could further elucidate its conformational dynamics and intermolecular interactions.

| Spectroscopic Technique | Information Gained |

| Surface-Enhanced Raman Spectroscopy (SERS) | Vibrational modes, molecular fingerprint, surface interactions researchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Through-bond and through-space correlations, detailed structure elucidation |

| Solid-State NMR | Conformation and packing in the solid state |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states azooptics.com |

Computational Prediction of Novel Derivatizations

In silico methods and computational chemistry offer a powerful approach to predict the properties and reactivity of new molecules, saving significant time and resources in the lab. nih.gov Density Functional Theory (DFT) calculations can be used to optimize the geometry of this compound and to predict its electronic properties, such as the HOMO-LUMO gap, which relates to its reactivity. scivisionpub.comresearchgate.netbiointerfaceresearch.com

Future computational studies could focus on designing novel derivatives with tailored properties. For example, molecular docking simulations could be used to predict the binding affinity of derivatives with specific biological targets. scivisionpub.comresearchgate.net These theoretical investigations can guide synthetic efforts toward the most promising new compounds.

Sustainable Production Methodologies for the Compound

Developing environmentally friendly synthetic methods is a key goal of modern chemistry. Future research should focus on creating sustainable production methodologies for this compound. This includes the use of greener solvents, such as water, and the development of solventless reaction conditions. acs.orgresearchgate.net

Aqueous Suzuki coupling reactions have been successfully employed for the synthesis of other biphenyl compounds and represent a promising avenue for greener synthesis. acs.org The use of recyclable catalysts, minimizing waste generation, and employing starting materials derived from renewable resources are all important aspects of developing a truly sustainable process. researchgate.net

Comparative Studies with Analogous Biphenyl Butanoic Acid Esters